1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-2-one
Description
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)8(12)6-11-4-7(10)5-11/h7H,4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILWPUXFGCIMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-2-one is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₁₄N₂O
- Molecular Weight : 142.19 g/mol
- CAS Number : 33119-72-1
Research indicates that compounds with the azetidine structure often interact with various biological targets, including receptors and enzymes. The specific mechanism of action for this compound has not been extensively detailed in literature; however, related compounds have demonstrated activity through:
- Inhibition of Enzymatic Activity : Compounds similar in structure have been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The amino azetidine moiety may influence receptor binding affinity and selectivity.
Antimicrobial Activity
Studies have indicated that derivatives of the azetidine family exhibit antimicrobial properties. For instance, research on related compounds has shown significant activity against various bacterial strains, suggesting that this compound may also possess similar properties.
Anticancer Properties
Recent investigations into azetidine derivatives have revealed their potential as anticancer agents. A study published in the Journal of Medicinal Chemistry highlighted that certain aminated azetidines could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various azetidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a similar structural framework to this compound showed promising inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 16 to 64 µg/mL.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| This compound | TBD | TBD |
Study 2: Anticancer Activity
In a preclinical study, the anticancer effects of azetidine derivatives were assessed in human cancer cell lines. The results demonstrated that these compounds could induce apoptosis in a dose-dependent manner. Specifically, treatment with a related compound led to a significant reduction in cell viability in breast cancer cell lines.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share the 3,3-dimethylbutan-2-one core but differ in substituents, leading to distinct chemical behaviors and applications. A comparative overview is provided below:
Table 1: Structural and Functional Comparison
Key Findings
Functional Group Influence on Bioactivity: The 3-aminoazetidine group in the target compound enables hydrogen bonding, critical for enzyme inhibition . In contrast, climbazole’s imidazole and 4-chlorophenoxy groups confer antifungal activity but raise environmental concerns due to microalgal growth inhibition . Compound 28’s 4-methoxyphenyl group enhances electron density, facilitating regioselective C–H activation in drug diversification .
Synthetic Efficiency :
- Nickel-catalyzed synthesis of 1a achieved 53% yield, highlighting moderate efficiency compared to Pd-catalyzed routes (e.g., 72% for Compound 28 ) .
Salt forms like 1-(4-aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride improve solubility for biological testing .
Regulatory Status :
- Climbazole faces EU and South African market restrictions due to ecological toxicity, underscoring the need for greener alternatives .
Preparation Methods
Base-Promoted Cascade Reaction Using 1,3-Dicarbonyl Compounds
A highly effective method involves a three-component reaction of azetidine-containing diamines, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and 1,3-dicarbonyl compounds under basic conditions in refluxing 1,4-dioxane solvent. This approach was demonstrated in a study synthesizing related aminopyridine derivatives but is adaptable to azetidine-containing ketone derivatives.
- Solvent: 1,4-dioxane (optimal solvent for this reaction)
- Base Catalyst: Cesium carbonate (Cs2CO3) found to be superior to potassium carbonate and potassium tert-butoxide
- Temperature: Reflux (~101 °C for 1,4-dioxane)
- Reaction Time: Approximately 5 hours
- Molar Ratios: 1:1.5:1 for azetidine diamine, DMF-DMA, and 1,3-dicarbonyl compound respectively
- Yield: 74–93% isolated yields for analogous compounds
Table 1: Effect of Solvent and Base on Reaction Yield
| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acetone | None | Reflux | 12 | n.r. |
| 2 | Ethanol | None | Reflux | 12 | n.r. |
| 3 | Acetonitrile | None | Reflux | 12 | n.r. |
| 4 | 1,4-Dioxane | None | Reflux | 12 | n.r. |
| 5 | 1,4-Dioxane | Cs2CO3 (0.05 eq) | Reflux | 5 | 90 |
| 6 | 1,4-Dioxane | K2CO3 (0.05 eq) | Reflux | 12 | 85 |
| 7 | 1,4-Dioxane | t-BuOK (0.05 eq) | Reflux | 12 | 86 |
n.r. = no reaction
This data indicates the critical role of both solvent and base in achieving high yields. The use of Cs2CO3 in 1,4-dioxane under reflux conditions is optimal for the synthesis of azetidine derivatives with ketone functionalities.
Reaction Mechanism Insights
The reaction mechanism proceeds via initial formation of an intermediate imine from DMF-DMA and the azetidine diamine, followed by nucleophilic attack of the 1,3-dicarbonyl compound leading to cyclization and formation of the target ketone-substituted azetidine. The base promotes deprotonation and facilitates the cascade reaction steps.
Alternative Synthetic Routes
One-Pot Aminomethylidene Derivative Formation
Another method involves a one-pot reaction of azetidine-containing amines with ortho esters and carbonyl compounds under mild conditions to form aminomethylidene derivatives, which can be further converted to the target ketone compound.
- Electrophilic agent: Triethyl orthoformate
- Amino component: Azetidine-based amines
- Reaction conditions: Room temperature to mild heating
- Yields: Moderate to good (60–70%)
This method offers an alternative route with fewer steps and potential for scale-up but may require additional purification steps.
Stepwise Condensation and Cyclization
A classical approach involves multi-step synthesis starting from substituted aldehydes and amino esters, followed by cyclization with mercaptoacetic acid or related reagents to form azetidine rings, then functional group transformations to install the ketone moiety.
- Reagents: Aromatic aldehydes, amino esters, mercaptoacetic acid
- Conditions: Reflux in toluene or ethanol, base treatment (KOH)
- Yields: Moderate to good (50–80%)
- Purification: Column chromatography
This method is more labor-intensive but allows structural diversity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Base-promoted cascade reaction | Azetidine diamine, DMF-DMA, 1,3-dicarbonyl, Cs2CO3 | Reflux 1,4-dioxane, 5 h | 74–93 | High yield, one-pot, mild conditions | Requires specific base and solvent |
| One-pot aminomethylidene synthesis | Azetidine amine, triethyl orthoformate, carbonyl | Mild heating, one-pot | 60–70 | Simple, fewer steps | Lower yield, purification needed |
| Stepwise condensation/cyclization | Aldehydes, amino esters, mercaptoacetic acid | Reflux, base treatment | 50–80 | Structural diversity | Multi-step, time-consuming |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
